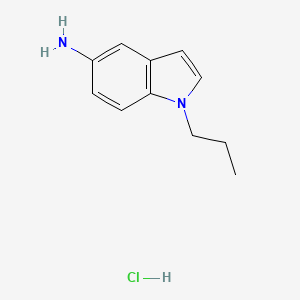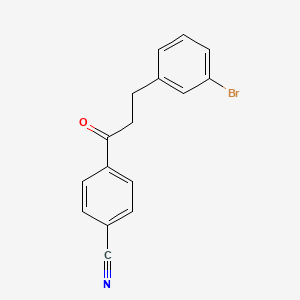
3-(3-Bromophenyl)-4'-cyanopropiophenone
Vue d'ensemble
Description
3-(3-Bromophenyl)-4'-cyanopropiophenone (3-BPCP) is a phenyl-substituted cyanopropiophenone with a molecular formula of C12H9BrN2O. It is a colorless solid with a melting point of 99-101°C and a boiling point of 300°C. 3-BPCP is a useful synthetic intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Anticancer Properties:
- A study revealed that a bromophenol derivative, BOS-102, exhibited potent anticancer activities, particularly against human lung cancer cell lines. BOS-102 effectively induced cell cycle arrest and apoptosis in these cells, highlighting its potential as an anticancer drug (Guo et al., 2018).
Antifungal Activity:
- Research on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including bromophenyl derivatives, demonstrated significant in vitro activity against a variety of pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).
Chemical Synthesis and Applications:
- A study described the synthesis of novel bromophenyl derivatives from 4,6-dimethoxyaniline using a modified Bischler method, showcasing the versatility of bromophenyl compounds in chemical synthesis (Wahyuningsih, 2010).
- Another research demonstrated the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to various useful chemical compounds (Wakui et al., 2004).
Antimicrobial Activities:
- Novel bromophenol derivatives synthesized from bromophenyl compounds were evaluated for their antimicrobial activities. Some of these compounds showed significant in vitro effects against various bacteria, underlining the potential of bromophenyl derivatives in antimicrobial applications (Gad-Elkareem et al., 2011).
Antioxidant and Enzyme Inhibition Properties:
- A series of novel bromophenol derivatives were synthesized and found to possess considerable antioxidant, antiradical, and acetylcholinesterase (AChE) inhibition effects, suggesting their utility in relevant therapeutic areas (Öztaşkın et al., 2015).
Electrochromic and Polymeric Applications:
- Research on the electropolymerization of a compound containing a bromophenyl group indicated its potential use in electrochromic devices. The study highlighted the desirable optical and stability characteristics of this material (Osken et al., 2011).
Natural Bromophenols with Antioxidant Activity:
- A study on the marine red alga Rhodomela confervoides isolated natural bromophenols, which exhibited significant DPPH radical-scavenging activity, indicating their potential as natural antioxidants (Xu et al., 2003).
Propriétés
IUPAC Name |
4-[3-(3-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-3-1-2-12(10-15)6-9-16(19)14-7-4-13(11-18)5-8-14/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTIYPZOWJPDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4'-cyanopropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
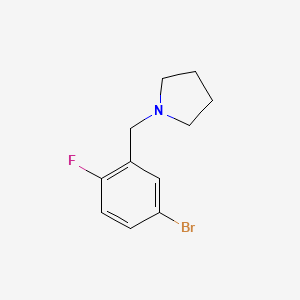
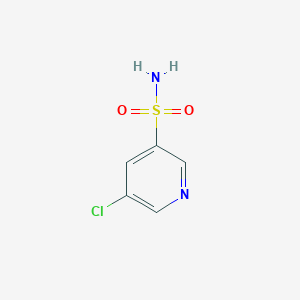
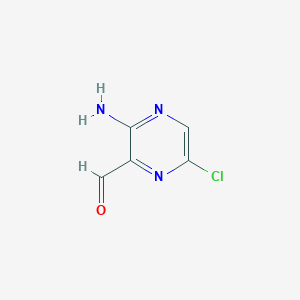
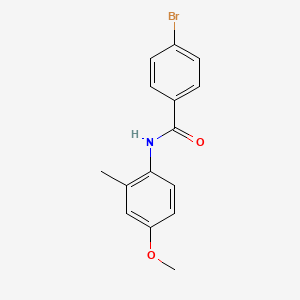
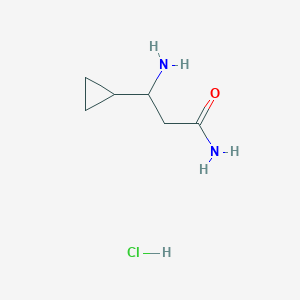
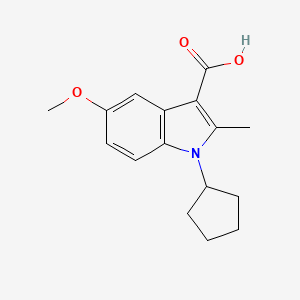
![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)
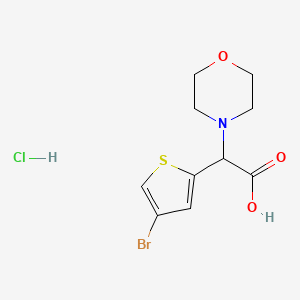
![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)
